N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide is a complex organic compound that features multiple functional groups, including chlorophenyl, methoxyphenyl, sulfonyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorophenylamine, 4-methoxybenzenesulfonyl chloride, and piperidine derivatives. These intermediates are then subjected to various coupling reactions, such as amide bond formation and sulfonylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other glycinamide derivatives with different substituents on the phenyl rings or variations in the sulfonyl and piperidinyl groups.
Uniqueness
The uniqueness of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other related compounds.
Properties
Molecular Formula |
C26H28ClN3O6S2 |
---|---|
Molecular Weight |
578.1 g/mol |
IUPAC Name |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C26H28ClN3O6S2/c1-36-23-11-15-25(16-12-23)38(34,35)30(22-9-5-20(27)6-10-22)19-26(31)28-21-7-13-24(14-8-21)37(32,33)29-17-3-2-4-18-29/h5-16H,2-4,17-19H2,1H3,(H,28,31) |
InChI Key |
NNXREDKDPMEFQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.